molecular formula C24H27NO5 B2556501 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637753-26-5

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2556501
CAS No.: 637753-26-5
M. Wt: 409.482
InChI Key: UANRRQZZKNTIAU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromone core One common approach is the condensation of 3,4-dimethoxybenzaldehyde with salicylaldehyde in the presence of a base, followed by cyclization to form the chromone structure

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or halides can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have indicated its ability to scavenge free radicals and inhibit inflammatory pathways.

Medicine

Medically, this compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In industry, this compound can be used in the development of pharmaceuticals and other bioactive compounds. Its diverse reactivity makes it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It may interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propionic acid

  • 3-(3,4-dimethoxyphenyl)propanoic acid

  • 3,4-dimethoxyhydrocinnamic acid

Uniqueness

Compared to these similar compounds, 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique chromone structure and the presence of the 3-methylpiperidin-1-yl group. This structural difference contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANRRQZZKNTIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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